Lazabemide hydrochloride
Vue d'ensemble
Description
Lazabemide hydrochloride is a pyridinecarboxamide . It is a selective, reversible inhibitor of monoamine oxidase B (MAO-B) but less active for MAO-A . It was under development as an antiparkinsonian agent but was never marketed .
Synthesis Analysis
The synthesis of Lazabemide hydrochloride involves the palladium-catalyzed amidocarbonylation of 2,5-dichloropyridine. This method replaced an original synthesis that involved 8 steps, starting from 2-methyl-5-ethylpyridine, and had an overall yield of 8%. The amidocarbonylation route affords Lazabemide hydrochloride in 65% yield in a single step, with 100% atom efficiency .
Molecular Structure Analysis
The molecular formula of Lazabemide hydrochloride is C8H11Cl2N3O . The IUPAC name is N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride . The InChI is InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7 (12-5-6)8 (13)11-4-3-10;/h1-2,5H,3-4,10H2, (H,11,13);1H . The Canonical SMILES is C1=CC (=NC=C1Cl)C (=O)NCCN.Cl .
Chemical Reactions Analysis
The chemical hydrolysis study shows that the Lazabemide hydrochloride is stable at pH 3.7–7.4, with no significant decrease of the peak area and concentration of the prodrug (up to 11 h) after the preparation of the solution .
Physical And Chemical Properties Analysis
The molecular weight of Lazabemide hydrochloride is 236.1 g/mol . The QC Standard is ≥99.0% H-NMR .
Applications De Recherche Scientifique
Parkinson’s Disease Treatment
Lazabemide hydrochloride is primarily known for its application in the treatment of Parkinson’s disease. It acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor . By inhibiting MAO-B, Lazabemide helps slow the depletion of dopamine stores in the brain and can elevate dopamine levels, which is particularly beneficial in managing the symptoms of Parkinson’s disease .
Prodrug Development
Research has explored the potential of Lazabemide as part of a prodrug strategy for Parkinson’s disease. A prodrug of l-Dopa and Lazabemide has been proposed to enhance the bioavailability of l-Dopa and protect it against peripheral decarboxylation . This could potentially lead to more effective treatments with fewer side effects.
Neuroscience Research
In neuroscience, Lazabemide’s role as an MAO-B inhibitor is valuable for studying neurodegenerative processes and neuroprotection strategies . It is used in research models to understand the role of dopamine and oxidative stress in neuronal damage.
Pharmacological Studies
Lazabemide has been the subject of pharmacological studies to understand its dynamics and kinetics in the human body. These studies help in determining the appropriate dosages and understanding the drug’s behavior, which is crucial for safe and effective medication development .
Clinical Trials
Lazabemide has been involved in clinical trials to assess its safety, tolerability, and efficacy in patients with Parkinson’s disease. These trials are essential for determining the potential of Lazabemide as a therapeutic agent and for gaining regulatory approval .
Green Chemistry
Lazabemide synthesis has been mentioned in the context of green chemistry, highlighting the importance of developing environmentally benign chemical processes. The synthesis of Lazabemide hydrochloride with high atom efficiency is an example of such an application, contributing to sustainable pharmaceutical manufacturing practices .
Mécanisme D'action
Target of Action
Lazabemide hydrochloride is a selective and reversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, in the brain .
Mode of Action
Lazabemide hydrochloride interacts with its target, MAO-B, by inhibiting its activity . This inhibition is achieved through a reversible mechanism-based mode of action . The inhibition of MAO-B by Lazabemide leads to an increase in the levels of dopamine, a neurotransmitter that is often depleted in conditions like Parkinson’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Lazabemide is the dopaminergic synapse pathway . By inhibiting MAO-B, Lazabemide slows the breakdown of dopamine, leading to increased dopamine levels . This can help alleviate symptoms in diseases characterized by low dopamine levels, such as Parkinson’s disease .
Pharmacokinetics
Only minor accumulation occurs upon multiple dosing, and steady-state plasma concentrations are achieved on the third day .
Result of Action
The primary result of Lazabemide’s action is the elevation of dopamine levels in the brain . This is achieved by inhibiting the activity of MAO-B, thereby slowing the breakdown of dopamine . This can lead to symptomatic relief in conditions like Parkinson’s disease, which are characterized by low dopamine levels .
Safety and Hazards
Lazabemide hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation .
Relevant Papers
A paper titled “Lazabemide, a selective, reversible monoamine … - Semantic Scholar” discusses the assessment of Lazabemide as a reversible selective MAOB inhibitor that promotes smoking cessation .
Propriétés
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lazabemide hydrochloride | |
CAS RN |
103878-83-7 | |
Record name | Lazabemide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lazabemide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAZABEMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?
A1: This is an interesting question and warrants further investigation. While Lazabemide Hydrochloride is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if Lazabemide Hydrochloride's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.